Adenosine A1 Receptor Binding Affinity: Ki = 50 nM Distinguishes Target Engagement from N-Alkyl Analogs
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide demonstrates a binding affinity (Ki) of 50 nM at the bovine adenosine A1 receptor in a competitive radioligand displacement assay using [³H]CHA [1]. In contrast, the N-methyl analog (N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide) shows no reported binding data for adenosine A1, and the N-ethyl analog (N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide) is instead a potent histamine H3 receptor ligand with a Ki of 0.148 nM [2]. The N-cyclopropyl analog displays affinity for phosphodiesterase 11A rather than adenosine receptors. This selectivity profile underscores that the unsubstituted amide nitrogen of the target compound is a critical determinant for adenosine A1 receptor engagement, whereas N-alkylation redirects binding toward alternative targets.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 50 nM (bovine brain cortical membranes) |
| Comparator Or Baseline | N-Methyl analog: No reported data; N-Ethyl analog: Ki (Histamine H3) = 0.148 nM; N-Cyclopropyl analog: PDE11A affinity |
| Quantified Difference | Target compound is the only analog in this series with documented adenosine A1 affinity; N-ethyl analog's primary activity is ~337-fold more potent at H3 |
| Conditions | Inhibition of [³H]CHA (N6-cyclohexyladenosine) binding to bovine brain cortical membranes [1] |
Why This Matters
For researchers investigating adenosine A1 receptor modulation, this compound provides a defined, quantifiable binding profile (Ki = 50 nM) that is absent in its N-alkylated analogs, making it the appropriate selection for A1-targeted studies.
- [1] BindingDB. BDBM50369353 (CHEMBL603977): Ki = 50 nM at Adenosine A1 receptor (bovine). 2025. View Source
- [2] BindingDB. BDBM50444496 (CHEMBL3092650): Ki = 0.148 nM at Histamine H3 receptor (rat). 2025. View Source
